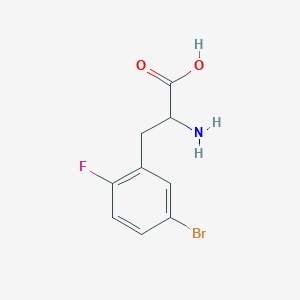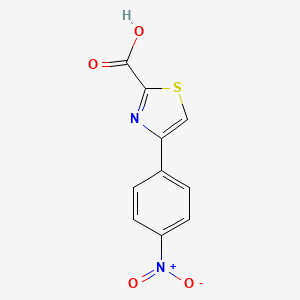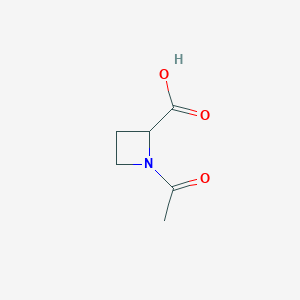
1-acetylazetidine-2-carboxylic Acid
Overview
Description
1-acetylazetidine-2-carboxylic Acid is a chemical compound with the formula C6H9NO3. It is an analogue of proline, a proteinogenic amino acid .
Molecular Structure Analysis
The molecular weight of 1-acetylazetidine-2-carboxylic Acid is 143.14 g/mol . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
Carboxylic acids, including 1-acetylazetidine-2-carboxylic Acid, have high boiling points compared to other substances of comparable molar mass . Carboxylic acids having one to four carbon atoms are completely miscible with water . Solubility decreases with molar mass .Scientific Research Applications
ER Stress Modulation
1.1 ER Stress Response and Autophagy Activation AZC induces endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR). The UPR aims to restore homeostasis by reducing protein load. In this context, AZC activates autophagy, a cellular process that degrades damaged proteins and organelles. Specifically, AZC promotes the lipidation of microtubule-associated protein light chain 3 (LC3), a key autophagy marker .
Antifungal Activity
Novel Antifungal Agent: AZC exhibits potent antifungal properties. It was isolated from natural sources and demonstrated unique curative and eradicative effects against Podosphaera xanthii, a fungal pathogen. This discovery opens up new avenues for combating fungal infections .
Synthesis and Clean Procedure
Improved Synthesis: AZC, the first naturally occurring azetidine, can be synthesized from γ-butyrolactone through a straightforward four-step process: bromination and esterification, cyclization, hydrogenation, and resolution. This clean and efficient synthesis method contributes to its accessibility for research purposes .
Neuroprotective Potential
Neurodegenerative Disorders: Emerging evidence suggests that AZC may have neuroprotective effects. Researchers are investigating its potential in mitigating neuronal damage associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Proline Analog in Peptide Chemistry
Peptide Synthesis: AZC serves as a proline analog, making it valuable in peptide chemistry. Researchers explore its incorporation into peptides to modulate their conformation and biological activity. This application enhances our understanding of structure-activity relationships .
Calcium Signaling
Role in Ca2+ Homeostasis: AZC impacts intracellular calcium (Ca2+) levels. It appears essential for AZC-induced activation of the PERK arm of the UPR and LC3 lipidation. Interestingly, AZC does not trigger Ca2+ release from the ER but influences cytosolic Ca2+ dynamics .
Future Directions
Recent advances in the synthesis, reactivity, and application of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.
Mechanism of Action
Target of Action
1-Acetylazetidine-2-carboxylic Acid is a derivative of Azetidine-2-carboxylic acid (Aze), which is a non-protein amino acid homologue of proline . The primary target of this compound is proteins, specifically those that incorporate proline during their synthesis .
Mode of Action
The compound acts as an analog of proline and can be misincorporated into proteins in place of proline in many species, including humans . This misincorporation can lead to protein misconstruction .
Biochemical Pathways
It is known that the misincorporation of aze into proteins can alter collagen, keratin, hemoglobin, and protein folding . This suggests that the compound may affect a wide range of biochemical pathways involving these proteins.
Result of Action
The misincorporation of 1-Acetylazetidine-2-carboxylic Acid into proteins in place of proline can lead to a wide range of effects at the molecular and cellular level. It has been shown to deter the growth of competing vegetation and poison predators . In humans, it can alter collagen, keratin, hemoglobin, and protein folding .
Action Environment
It is known that aze is found in numerous plants, suggesting that it is stable in various environmental conditions
properties
IUPAC Name |
1-acetylazetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-3-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMNLCHUEVFDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetylazetidine-2-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




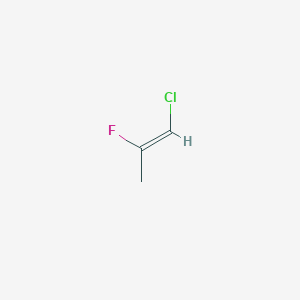
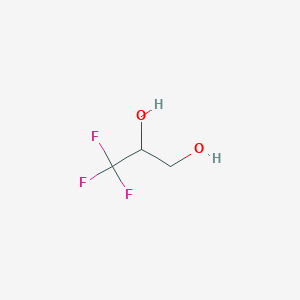

![2-[4-(Methylthio)phenoxy]acetonitrile](/img/structure/B3041949.png)




